Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxy-4-methylbenzofuran-3-ylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methylbenzofuran-3-ylacetate.
Reduction: Formation of 6-hydroxy-4-methylbenzofuran-3-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
- Methyl 2-(4-methylbenzofuran-3-yl)acetate
- Methyl 2-(6-hydroxy-4-methylbenzofuran-2-yl)acetate
Uniqueness
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3 |
InChI Key |
RTMUWEHIDUXSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O |
Origin of Product |
United States |
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